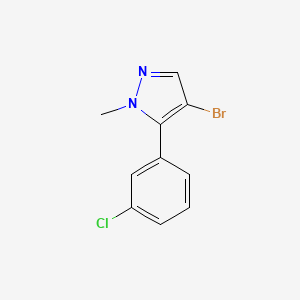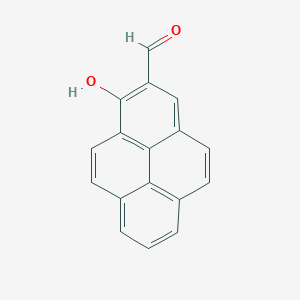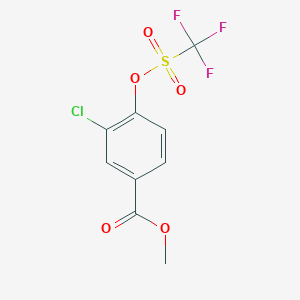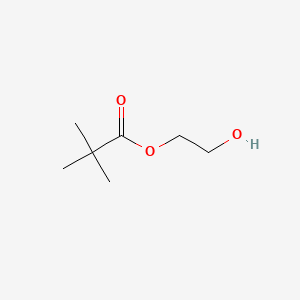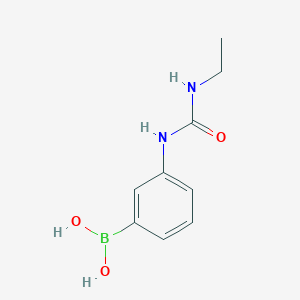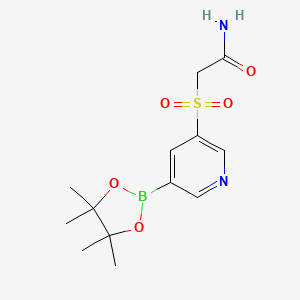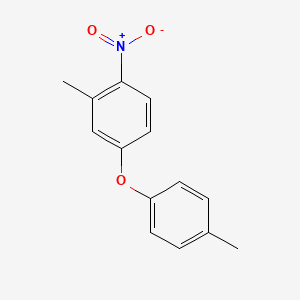
2-Methyl-1-nitro-4-(p-tolyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-nitro-4-(p-tolyloxy)benzene is an organic compound with the molecular formula C14H13NO3 It is a derivative of benzene, featuring a nitro group, a methyl group, and a p-tolyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-nitro-4-(p-tolyloxy)benzene typically involves nitration and etherification reactions. One common method involves the nitration of 2-methyl-4-hydroxybenzene followed by etherification with p-tolyl chloride under basic conditions. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid for nitration, and a base such as sodium hydroxide for the etherification step .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
2-Methyl-1-nitro-4-(p-tolyloxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form various oxidation products depending on the conditions and reagents used.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Reduction: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-methyl-1-amino-4-(p-tolyloxy)benzene, while oxidation can produce various carboxylic acids and ketones .
科学的研究の応用
2-Methyl-1-nitro-4-(p-tolyloxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Methyl-1-nitro-4-(p-tolyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group is an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to synthesize derivatives with desired properties .
類似化合物との比較
Similar Compounds
4-Nitrotoluene: Similar structure but lacks the p-tolyloxy group.
2-Nitrotoluene: Similar structure but the nitro group is in a different position.
4-Methylnitrobenzene: Similar structure but lacks the p-tolyloxy group
Uniqueness
2-Methyl-1-nitro-4-(p-tolyloxy)benzene is unique due to the presence of both a nitro group and a p-tolyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C14H13NO3 |
|---|---|
分子量 |
243.26 g/mol |
IUPAC名 |
2-methyl-4-(4-methylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-3-5-12(6-4-10)18-13-7-8-14(15(16)17)11(2)9-13/h3-9H,1-2H3 |
InChIキー |
AGCNCURAHXMWOO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
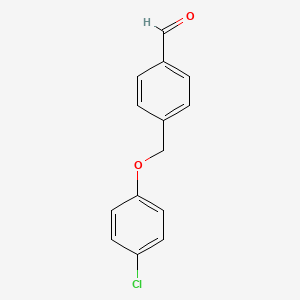
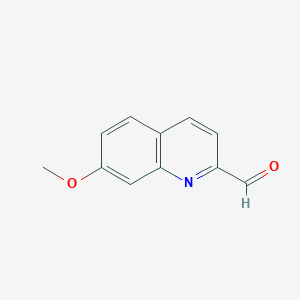
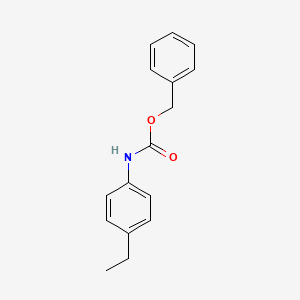
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)

